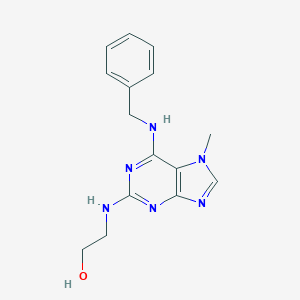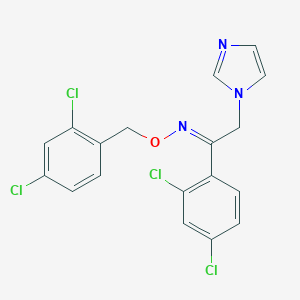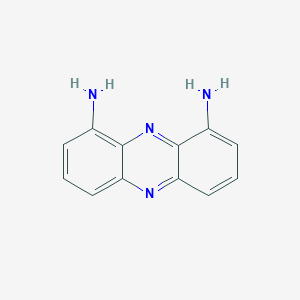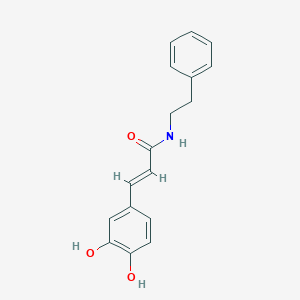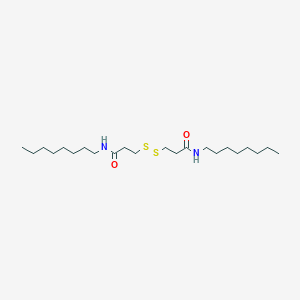
细胞外死亡因子
描述
The Extracellular Death Factor (EDF) is a linear pentapeptide with the sequence NNWNN found in Escherichia coli . It is involved in the cell death process mediated by the toxin-antitoxin system mazEF . EDF is considered a signal molecule in a mixed population .
Synthesis Analysis
EDF is derived from an enzyme, glucose-6-phosphate dehydrogenase . Some physiological conditions and genes required for EDF production and response have been characterized. Stress response and the gene specifying MazEF, the Zwf (glucose-6-phosphate dehydrogenase) gene, and the protease ClpXP are critical in EDF production .
科学研究应用
Bacterial Quorum Sensing
EDF plays a crucial role in bacterial quorum sensing . Quorum sensing is a process that allows bacteria to communicate and coordinate group behavior. EDF is involved in studies of gram-positive bacterial quorum sensing .
Molecular Biology
EDF has remarkable uses in molecular biology . Molecular biology is a branch of biology that concerns the molecular basis of biological activity in and between cells, including molecular synthesis, modification, mechanisms and interactions.
Microbial Biochemistry
EDF is used in microbial biochemistry . Microbial biochemistry encompasses the study of biochemical reactions in microbial growth, various modes and mechanisms/ processes of pathogenesis required in causing infection/ diseases in the host.
Synthetic Biology
EDF is applied in synthetic biology . Synthetic biology is a field of science that involves redesigning organisms for useful purposes by engineering them to have new abilities.
Tumor Therapy
There is evidence that loading drugs into macrophage-derived EVs to form EVs-drug complexes and then operating the complexes on tumor cells or tissues leads to improved tumor cell targeting . This represents the fundamental building block for treating drug-resistant malignancies and reduced tumor metastasis .
Breast Cancer Research
Extracellular vesicles (EVs) are cell-derived lipid-bilayer-delimited nanoparticles, which are distinguishable by size, genesis, and the markers expressed in exosomes (40 to 150 nm), microvesicles (40 to 10,000 nm), and apoptotic bodies (100–5000 nm) . Produced in physiological and pathological cellular contexts, EVs are shuttles of biological material and are implicated in cell-to-cell communications, thus attracting significant interest in diagnostic and drug delivery research . We report and discuss the latest evidence regarding the important role of EVs in BC, deepening their implication in tumorigenesis and metastatic mechanisms .
作用机制
Target of Action
The primary target of the Extracellular Death Factor (EDF) is the mazEF toxin-antitoxin system in Escherichia coli . The mazEF system consists of two genes: mazF, which encodes a stable toxin, MazF, and mazE, which encodes a labile antitoxin, MazE . MazE prevents the lethal effect of MazF .
Mode of Action
EDF, a linear pentapeptide with the sequence NNWNN , acts as a signal molecule in a mixed population . It participates in the cell death process mediated by the mazEF system . EDF can inhibit the formation of the MazEF complex, thereby enhancing the endoribonucleolytic activity of MazF .
Biochemical Pathways
The mazEF system is a key player in the biochemical pathway influenced by EDF . MazF is a sequence-specific endoribonuclease that preferentially cleaves single-stranded mRNAs at ACA sequences . MazE counteracts the action of MazF . Any stressful condition that prevents the expression of the chromosomally borne mazEF module will lead to the reduction of MazE in the cell, permitting toxin MazF to act freely .
Pharmacokinetics
It is known that edf is sensitive to extreme ph, high temperatures, and other stressful conditions . These factors can influence the bioavailability of EDF.
Result of Action
The action of EDF leads to the activation of the mazEF system, which in turn triggers a programmed cell death in a subset of cells . This results in a significant reduction in population size in E. coli cultures .
Action Environment
The production and response of EDF are influenced by various environmental factors . For instance, inducing mazEF by subjecting the cultures to a high temperature or to the chemical inhibitors of transcription and/or translation led to an intermediate level of EDF production . Furthermore, significant strain differences in EDF production and response explain variations in the induction of mazEF-mediated cell death .
未来方向
属性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47)/t13-,15-,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNOUINQUDZPAL-HILJTLORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Extracellular Death Factor | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





